molecular formula C21H17FN2O5 B2936207 Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-94-8

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate

Cat. No. B2936207
CAS RN: 868678-94-8
M. Wt: 396.374
InChI Key: WNXUEBLNNJWRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, also known as MK-1775, is a potent and selective small molecule inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. In recent years, MK-1775 has been extensively studied for its potential applications in cancer therapy, as well as its role in understanding the underlying mechanisms of cancer development.

Mechanism of Action

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate inhibits the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in the cell cycle checkpoint control, which ensures the accurate replication and segregation of DNA during cell division. Inhibition of CHK1 by Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It also enhances the cytotoxic effects of various chemotherapeutic agents by promoting DNA damage-induced apoptosis. In addition, Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to selectively target cancer cells with defects in the DNA damage response pathway, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is its potent and selective inhibition of the CHK1 enzyme. This allows for the specific targeting of cancer cells with defects in the DNA damage response pathway, while sparing normal cells. However, one of the limitations of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is its potential toxicity, which may limit its clinical use.

Future Directions

There are several potential future directions for the study of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate. One area of research is the development of combination therapies that include Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate and other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate. Additionally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer therapies.

Synthesis Methods

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate was first synthesized by Merck & Co. in 2008. The synthesis method involves a series of chemical reactions that start with the reaction of 4-aminobenzoic acid with methyl 2-bromo-5-fluorobenzoate to produce methyl 4-[[1-(2-fluorophenyl)methoxy]-2-nitrobenzoate]. This intermediate is then reduced to give the corresponding amine, which is subsequently reacted with 2-oxo-3-pyridinecarboxylic acid to yield Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate.

Scientific Research Applications

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and paclitaxel, by sensitizing cancer cells to DNA damage-induced apoptosis. In addition, Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to selectively target cancer cells with defects in the DNA damage response pathway, such as those with mutations in the TP53 gene.

properties

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)29-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUEBLNNJWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.